REACTION_CXSMILES
|
CC1(C)CCCC(C)(C)N1.C([Li])CCC.[F:16][C:17]([F:29])([F:28])[C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([C:24]([F:27])([F:26])[F:25])[CH:19]=1.CN(C)[CH:32]=[O:33]>O1CCCC1.CCCCCC>[F:16][C:17]([F:28])([F:29])[C:18]1[CH:19]=[C:20]([C:24]([F:25])([F:26])[F:27])[CH:21]=[CH:22][C:23]=1[CH:32]=[O:33]
|
Name
|
|
Quantity
|
68 mL
|
Type
|
reactant
|
Smiles
|
CC1(NC(CCC1)(C)C)C
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCCCCC
|
Name
|
|
Quantity
|
62 mL
|
Type
|
reactant
|
Smiles
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FC(C1=CC(=CC=C1)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
62 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
The resulting wine-red solution is stirred at -10° for a further 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise
|
Type
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CUSTOM
|
Details
|
The internal temperature rises by 15° as a consequence of the exothermic reaction
|
Type
|
CUSTOM
|
Details
|
The dark brown solution obtained
|
Type
|
ADDITION
|
Details
|
is then added slowly and under a slight argon pressure to 1.2 l
|
Type
|
STIRRING
|
Details
|
of stirred
|
Type
|
CUSTOM
|
Details
|
The internal temperature rises to 10° as a consequence of the stongly exothermic reaction in spite of constant cooling
|
Type
|
CUSTOM
|
Details
|
the aqueous phase (1.5 l) is separated
|
Type
|
EXTRACTION
|
Details
|
The organic phase (1.9 l) is extracted twice with 1 l of water each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
the organic solvent is distilled off at 40° under a vacuum (20 kPa)
|
Type
|
DISTILLATION
|
Details
|
The residue (about 100 ml) is distilled over a column
|
Type
|
CUSTOM
|
Details
|
firstly at 50° bath temperature under a vacuum of 20 kPa in order to remove the residual solvent
|
Type
|
TEMPERATURE
|
Details
|
the bath temperature is increased to 80°
|
Type
|
TEMPERATURE
|
Details
|
the vacuum is increased to 1.4 kPa
|
Type
|
CUSTOM
|
Details
|
A forerun is removed until the constant internal temperature of 57°
|
Type
|
CUSTOM
|
Details
|
the residue distils over as a fraction at 57°/1.4 kPa
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C=O)C=CC(=C1)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |